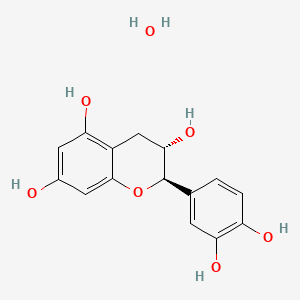

(+)-Catechin Hydrate

描述

(+)-Catechin Hydrate is a naturally occurring flavonoid found in various plants, particularly in tea leaves, cocoa, and certain fruits. It is known for its antioxidant properties and has been studied extensively for its potential health benefits. The compound is a hydrate form of catechin, meaning it includes water molecules in its crystalline structure.

准备方法

Synthetic Routes and Reaction Conditions

(+)-Catechin Hydrate can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from plant materials. The extracted catechin is then crystallized to form the hydrate.

In chemical synthesis, catechin can be produced through the condensation of phloroglucinol and resorcinol derivatives under acidic conditions. The reaction is followed by purification and crystallization to obtain the hydrate form.

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from plant sources. The process includes:

Harvesting: Collecting plant materials rich in catechin.

Extraction: Using solvents to extract catechin from the plant material.

Purification: Removing impurities through filtration and other purification techniques.

Crystallization: Forming the hydrate by crystallizing the purified catechin.

化学反应分析

Types of Reactions

(+)-Catechin Hydrate undergoes various chemical reactions, including:

Oxidation: Catechin can be oxidized to form quinones, which are reactive intermediates.

Reduction: Reduction reactions can convert catechin into its dihydro form.

Substitution: Catechin can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Electrophilic reagents like halogens can be used under acidic or basic conditions.

Major Products

Oxidation: Produces quinones and other oxidized derivatives.

Reduction: Yields dihydrocatechin.

Substitution: Forms various substituted catechin derivatives.

科学研究应用

Antibacterial Activity

Overview

Recent studies have demonstrated that (+)-catechin hydrate exhibits notable antibacterial properties, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

Research Findings

In vitro experiments showed that the minimal inhibitory concentrations (MICs) of catechin hydrate against Staphylococcus aureus ranged from 256 to 2048 µg/mL. When combined with antibiotics such as clindamycin and erythromycin, catechin hydrate exhibited synergistic effects, enhancing the efficacy of these drugs against resistant bacterial strains .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Synergistic Antibiotics |

|---|---|---|

| Staphylococcus aureus (MRSA) | 256 - 2048 | Clindamycin, Erythromycin |

Enhancement of Sexual Function

Overview

this compound has been investigated for its potential aphrodisiac effects and its influence on sexual behavior.

In Vivo Studies

In a study involving Sprague-Dawley rats, administration of this compound (50 mg/kg) over 54 days resulted in significant improvements in sexual behavior parameters such as mounting and intromission frequencies. The study indicated that catechin hydrate did not adversely affect sperm quality or reproductive health, suggesting its safety for use in enhancing sexual function .

Table 2: Effects of this compound on Sexual Behavior

| Parameter | Control Group | Catechin Group | Statistical Significance |

|---|---|---|---|

| Mount Frequency | Baseline | Increased | p < 0.05 |

| Intromission Frequency | Baseline | Increased | p < 0.05 |

| Sperm Count | Normal | No Change | Not Significant |

Therapeutic Effects on Chronic Diseases

Chronic Pancreatitis

Recent research has highlighted the protective effects of this compound against chronic pancreatitis. In experimental models, catechin hydrate was shown to significantly reduce inflammation and glandular destruction associated with the disease. The compound was administered either prophylactically or therapeutically, demonstrating its potential as a treatment option for pancreatic disorders .

Table 3: Effects of this compound on Chronic Pancreatitis

| Treatment Method | Dosage (mg/kg) | Outcome |

|---|---|---|

| Prophylactic | 1, 5, 10 | Reduced inflammation |

| Therapeutic | 5 | Inhibited glandular destruction |

作用机制

The mechanism of action of (+)-Catechin Hydrate involves its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells and tissues. It interacts with various molecular targets, including enzymes and receptors, to exert its biological effects. The pathways involved include the modulation of signaling pathways related to inflammation, apoptosis, and cell proliferation.

相似化合物的比较

Similar Compounds

Epicatechin: Another flavonoid with similar antioxidant properties.

Quercetin: A flavonoid known for its anti-inflammatory and antioxidant effects.

Kaempferol: A flavonoid with potential anticancer properties.

Uniqueness

(+)-Catechin Hydrate is unique due to its specific structure and hydration state, which can influence its solubility, stability, and bioavailability. Its distinct antioxidant properties and ability to interact with a wide range of molecular targets make it a valuable compound for various applications.

生物活性

(+)-Catechin hydrate (CH) is a phenolic compound predominantly found in various plants, especially in green tea and red wine. It has garnered attention due to its diverse biological activities, including antioxidant, anticancer, anti-inflammatory, and antibacterial properties. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

Antioxidant Properties

This compound exhibits strong antioxidant activity, which is critical in combating oxidative stress and preventing cellular damage. Its ability to scavenge free radicals contributes significantly to its health-promoting effects. The antioxidant capacity of CH has been shown to inhibit lipid peroxidation and protect cellular components from oxidative damage.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound, particularly in breast cancer. A study demonstrated that CH significantly inhibits the proliferation of MCF-7 human breast cancer cells through apoptosis induction. The mechanism involves the upregulation of pro-apoptotic genes such as caspase-3, caspase-8, caspase-9, and p53. The exposure of MCF-7 cells to varying concentrations of CH resulted in substantial apoptotic cell populations:

| Concentration (μg/ml) | 24 Hours Apoptosis (%) | 48 Hours Apoptosis (%) |

|---|---|---|

| 150 | 40.7 | 43.73 |

| 300 | 41.16 | 52.95 |

These findings suggest that this compound could be a promising candidate for breast cancer treatment due to its ability to induce apoptosis in cancer cells without significant toxicity .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties, particularly in chronic pancreatitis models. In a study where mice were treated with cerulein to induce chronic pancreatitis, administration of this compound significantly reduced pancreatic inflammation and fibrosis. The compound inhibited the activation of pancreatic stellate cells and reduced the production of extracellular matrix components like fibronectin and collagen:

| Treatment Group | Glandular Destruction Reduction (%) | Inflammation Score |

|---|---|---|

| Control | - | High |

| CH (5 mg/kg) | 70 | Low |

These results indicate that CH may serve as a novel therapeutic agent for managing chronic inflammatory conditions by modulating TGF-β/Smad2 signaling pathways .

Antibacterial Activity

The antibacterial properties of this compound have also been explored, particularly against Staphylococcus aureus. Studies showed that CH has minimal inhibitory concentrations (MICs) ranging from 256 to 2048 µg/mL against various strains. Notably, when combined with antibiotics like clindamycin and erythromycin, CH exhibited synergistic effects that enhanced antibacterial efficacy:

| Antibiotic | MIC (µg/mL) without CH | MIC (µg/mL) with CH |

|---|---|---|

| Clindamycin | 32 | 16 |

| Erythromycin | 64 | 32 |

This suggests that this compound could be utilized as an adjunct therapy in treating bacterial infections .

Neuroprotective Effects

In addition to its anticancer and antibacterial properties, this compound has been studied for its neuroprotective effects. It enhances dopamine levels by inhibiting monoamine oxidase-B (MAO-B) and catechol-O-methyltransferase (COMT), which are enzymes involved in dopamine metabolism. An in vivo study demonstrated that rats treated with (+)-catechin showed improved sexual function parameters, indicating potential benefits for neurological health .

属性

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6.H2O/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-5,13,15-20H,6H2;1H2/t13-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUMQWOJBVNKLR-NQQJLSKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801007988 | |

| Record name | (+)-Catechin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88191-48-4, 225937-10-0 | |

| Record name | (+)-Catechin hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88191-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-, monohydrate, (2R-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088191484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Catechin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cianidanol hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。